Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Description
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0) is a dihydrofuran carboxylate derivative with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol. It is characterized by a methyl substituent at position 2 of the dihydrofuran ring and an ethoxycarbonyl group at position 2. The compound exists as an oil at room temperature and is commercially available for research purposes . Its safety profile includes hazard statements for skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions during handling .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRRDMHCZRVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485194 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3511-34-0 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction typically involves the use of p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
In industrial settings, the compound can be produced in bulk quantities using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by increasing intracellular calcium levels and reactive oxygen species, leading to mitochondrial membrane potential changes and activation of caspase-3 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological activity and applications of dihydrofuran carboxylates are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Impact: The 2-position substituent dictates bioactivity. For example: Anilino derivatives (e.g., Compound 131) exhibit potent anti-cancer activity due to interactions with apoptotic pathways . Dimethylanilino groups (e.g., CW-33) confer antiviral properties via NS2B-NS3 protease inhibition .
Biological Activity
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article examines its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10O4
- Molecular Weight : 170.16 g/mol
- Structure : The compound features a dihydrofuran ring with a carboxylate and oxo group, categorizing it within the furan derivatives.
Target Proteins and Pathways
This compound primarily targets proteins involved in the apoptosis pathway:
- Caspase-3 : An essential enzyme in the apoptosis process that this compound activates.
- Bax : A pro-apoptotic protein that is upregulated.
- Bcl-2 : An anti-apoptotic protein that is downregulated.
Biochemical Pathways
The compound induces apoptosis through several biochemical pathways:
- Intracellular Calcium Increase : It leads to elevated intracellular calcium levels.
- Reactive Oxygen Species (ROS) Production : The compound enhances ROS levels, which are critical for triggering apoptosis.
- Mitochondrial Membrane Potential Alteration : Changes in mitochondrial potential are observed, facilitating the apoptotic process.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties:
- Cell Proliferation Inhibition : The compound has been shown to reduce cell proliferation in various cancer cell lines, particularly human promyelocytic leukemia HL-60 cells.
Case Studies
- HL-60 Cell Line Study :
- Comparative Analysis with Analog Compounds :
Pharmacokinetics
The pharmacokinetic profile suggests that this compound can be effectively absorbed and distributed within biological systems to reach target sites for action. Its stability at ambient temperatures further supports its potential for therapeutic applications.
Summary Table of Biological Activity
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C8H10O4 | Dihydrofuran ring with carboxylate | Induces apoptosis in HL-60 cells |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | C12H13N1O4 | Contains an aniline moiety | Exhibits anti-leukemic activity |
| Ethyl 2-(phenylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate | C15H15N1O4 | Phenylamino substitution | Potential for broader biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate with high purity?
- Methodology : Multi-step organic synthesis typically involves cyclization of precursors (e.g., bromopyruvate derivatives) under controlled alkaline conditions. Key steps include:
- Bromination of intermediates followed by esterification (e.g., ethyl bromopyruvate with resorcinol derivatives).
- Optimization of reaction parameters (temperature: 60–80°C, pH 8–10, 12–24 hr reaction time) to achieve yields >70% .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
Q. How is structural confirmation of this compound achieved post-synthesis?
- Analytical Techniques :
- NMR : and NMR to confirm substituent positions (e.g., methyl at C2, ester at C3) .
- IR : Peaks at 1720–1740 cm (C=O stretching for ester and ketone groups) .
- X-ray Crystallography : SHELX software suite refines bond lengths/angles (e.g., O2–C1–C4 dihedral angle: -0.021(2)°) .
Q. What preliminary biological assays are used to screen this compound for bioactivity?
- In vitro Screening :
- Cytotoxicity assays (MTT/WST-1) in cancer cell lines (e.g., IC values in HL-60 leukemia or Ca Ski cervical cancer cells) .
- Apoptosis detection via Annexin V/PI staining and caspase-3/9 activation assays .
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
- Pathways :
- Mitochondrial Apoptosis : Upregulation of pro-apoptotic Bax, downregulation of Bcl-2, and cytochrome c release in cervical cancer models .
- NF-κB Inhibition : Suppression of nuclear translocation, reducing MMP-9 expression and cell invasion .
- Experimental Validation :
- Western blotting for apoptotic markers .
- Electrophoretic mobility shift assay (EMSA) for NF-κB DNA binding .
Q. How do computational methods enhance the understanding of this compound’s reactivity and target interactions?
- Computational Tools :
- Density Functional Theory (DFT) : Predicts electrophilic reactivity at C4 (ketone) and nucleophilic sites at C5 (dihydrofuran ring) .
- Molecular Docking : Models interactions with biological targets (e.g., caspase-3, binding energy ≈ -8.2 kcal/mol) .
- Validation : Correlation of computational binding affinities with experimental IC data .
Q. What advanced spectroscopic techniques resolve contradictions in structural or mechanistic data?
- Strategies :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in dihydrofuran derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHO, [M+H] m/z 171.0657) .
- Single-Crystal XRD : Identifies intramolecular hydrogen bonds (N–H⋯O, 2.89 Å) stabilizing the dihydrofuran ring .
Methodological Notes
- Crystallography : Use SHELXL (v2018/3) for refinement; anisotropic displacement parameters refine disorder in substituents .
- Synthesis Optimization : Employ design of experiments (DoE) to screen reaction variables (e.g., solvent polarity, catalyst loading) .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
